molecular formula C9H7NO3S B13191741 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde

5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde

Cat. No.: B13191741
M. Wt: 209.22 g/mol
InChI Key: WRGHYIXRHRVEEC-UHFFFAOYSA-N
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Description

5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde is a heterocyclic compound that contains both a furan ring and a thiazole ring The presence of these rings makes it an interesting compound for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde typically involves the reaction of 5-formylfuran-2-ylboronic acid with a thiazole derivative under specific conditions. For instance, a mixture of dimethylsulfoxide (DMSO) and water can be used as the solvent, with palladium acetate as the catalyst and potassium acetate as the base. The reaction is carried out at elevated temperatures, around 80°C, to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.

Major Products Formed

    Oxidation: 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carboxylic acid.

    Reduction: 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-methanol.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde is unique due to the presence of both the furan and thiazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

5-(3-methoxy-1,2-thiazol-5-yl)furan-2-carbaldehyde

InChI

InChI=1S/C9H7NO3S/c1-12-9-4-8(14-10-9)7-3-2-6(5-11)13-7/h2-5H,1H3

InChI Key

WRGHYIXRHRVEEC-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC(=C1)C2=CC=C(O2)C=O

Origin of Product

United States

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